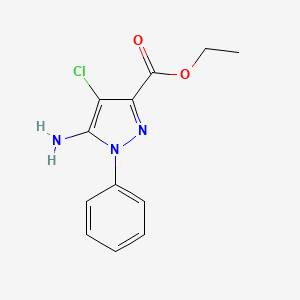

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is a pyrazole derivative characterized by a phenyl group at the N1 position, an amino group at C5, a chlorine substituent at C4, and an ethyl carboxylate ester at C3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their versatile pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrazole ring influences reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H12ClN3O2 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3 |

InChI Key |

VUMBQIDIXOGFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate has garnered attention for its biological activities, particularly as a pharmaceutical intermediate. Its structure allows for interactions with specific molecular targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate enzyme activity related to inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Binding affinity studies at specific receptors or enzymes help elucidate its mechanism of action, informing dosage and formulation strategies for clinical applications.

Agrochemicals

In addition to its pharmaceutical applications, this compound has been explored in agrochemical formulations.

Herbicidal Properties

Preliminary studies suggest that this compound may possess herbicidal activity, making it a candidate for developing new herbicides that can effectively control weed populations without harming crops .

Insecticidal Activity

There is also potential for this compound to be used as an insecticide. Its biological activity could be harnessed to create effective pest control solutions that are less harmful to beneficial insects and the environment.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with readily available pyrazole derivatives.

- Functionalization : The introduction of the amino group and chloro substituent is achieved through specific chemical reactions.

- Final Product : The final compound is obtained through esterification processes involving ethyl carboxylic acids.

Industrial production methods may utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural analogs reveals distinct differences in substituents, molecular weight, and lipophilicity (Table 1).

Table 1: Structural and Physicochemical Comparison

*XLogP3 values estimated based on structural analogs; †Predicted values.

Key Observations:

- Halogenated Aromatics: Bromophenyl () increases lipophilicity (XLogP3 = 2.8) and may facilitate halogen bonding in biological targets. Heterocyclic Substituents: Chloropyridazinyl () extends conjugation, improving π-π stacking and hydrogen-bonding capacity, critical for crystallographic stability.

- Hydrogen Bonding: The amino group (NH2) acts as a hydrogen bond donor in most analogs, while ester carbonyls and heteroatoms (e.g., pyridazine N) serve as acceptors.

Biological Activity

Ethyl 5-amino-4-chloro-1-phenyl-pyrazole-3-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a chloro atom, and an ethyl ester functional group. This unique combination of functional groups contributes significantly to its chemical reactivity and biological properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting pro-apoptotic signaling pathways. Notably, it has shown effectiveness against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent inhibitory effects .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic and signaling pathways.

- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing cellular responses.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase in cancer cells, leading to apoptosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-pyrazole-3-carboxylate | Similar pyrazole core; cyano group | Potential anti-inflammatory properties |

| Ethyl 5-amino-4-methyl-1-(4-fluorophenyl)-pyrazole-3-carboxylate | Methyl substitution; similar core | Antimicrobial activity |

| Ethyl 5-amino-4-bromo-1-(2-chloro-pheny)-pyrazole-3-carboxylic acid ethyl ester | Bromine substitution; chloro-substituted phenyl | Bradykinin B1 receptor antagonist |

This table illustrates how variations in substituents influence the biological activities of pyrazole derivatives.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for development into a therapeutic agent for bacterial infections.

Investigation into Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of this compound in a mouse model of arthritis. Treatment with this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.